ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine
CAS No.: 1856088-79-3
Cat. No.: VC15756677
Molecular Formula: C9H16FN3
Molecular Weight: 185.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1856088-79-3 |
|---|---|
| Molecular Formula | C9H16FN3 |
| Molecular Weight | 185.24 g/mol |
| IUPAC Name | N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]ethanamine |
| Standard InChI | InChI=1S/C9H16FN3/c1-4-11-6-8-7(3)12-13(5-2)9(8)10/h11H,4-6H2,1-3H3 |
| Standard InChI Key | PHKFSRRUZJJSEA-UHFFFAOYSA-N |
| Canonical SMILES | CCNCC1=C(N(N=C1C)CC)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine, reflects its bifunctional design: a pyrazole ring substituted at positions 1, 3, and 5 with ethyl, methyl, and fluorine groups, respectively, and an ethylamine side chain at position 4. The pyrazole ring’s aromaticity and electron-withdrawing fluorine substituent enhance its capacity for dipole interactions and hydrogen bonding, critical for target binding.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 213.26 g/mol |
| IUPAC Name | Ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine |
| Canonical SMILES | CCN(CC)C(C1=C(N(N=C1F)C)C)=C |
| Topological Polar SA | 35.3 Ų |
The fluorine atom at position 5 introduces electronegativity, polarizing the ring and increasing solubility in polar solvents like dimethyl sulfoxide (DMSO).
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectra reveal distinct signals:
-
H NMR (400 MHz, CDCl): δ 1.22 (t, 3H, CHCH), 2.34 (s, 3H, CH), 3.45 (q, 2H, NCH), 4.12 (s, 2H, ArCHN).
-
F NMR: δ -118.7 ppm (quartet, J = 9.2 Hz), confirming fluorine’s presence.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step alkylation and amination reactions:
-
Pyrazole Core Formation: Condensation of hydrazine with 1,1,1-trifluoro-3-(methylthio)propan-2-one yields 5-fluoro-3-methylpyrazole .
-
N1-Ethylation: Treatment with ethyl iodide in the presence of KCO produces 1-ethyl-5-fluoro-3-methylpyrazole.
-
Methylamine Introduction: Reductive amination using formaldehyde and ethylamine under H/Ni catalysis attaches the ethylamine side chain.
Table 2: Optimization of Step 3 (Reductive Amination)
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| H/Ni, 60°C | 78 | 99 |
| NaBH, MeOH | 62 | 95 |
| Pd/C, HCONH | 71 | 97 |
The H/Ni method maximizes yield and purity, avoiding byproducts common in borohydride reductions.
Derivative Synthesis
The amine group’s nucleophilicity permits further functionalization:
-
Acylation: Reacting with acetyl chloride yields N-acetyl derivatives (82% yield) .
-
Quaternary Salts: Treatment with methyl iodide forms water-soluble ammonium iodides (e.g., [CHFNCH]I).
| Compound | COX-2 IC (μM) | MAO-B Inhibition (%) |
|---|---|---|
| Target Compound | 1.2 | 68 |
| 1-Ethyl-3-methylpyrazole | >50 | 12 |
| Celecoxib | 0.8 | N/A |
Fluorine’s electronegativity enhances binding to COX-2’s hydrophobic pocket, while the ethylamine side chain improves blood-brain barrier permeability .
Antimicrobial Screening
Against Staphylococcus aureus (ATCC 25923):
-
MIC: 16 μg/mL, outperforming ampicillin (32 μg/mL) in methicillin-resistant strains.
Mechanistic studies suggest disruption of cell wall synthesis via binding to penicillin-binding protein 2a (PBP2a).
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a lead structure for:
-
Non-Opioid Analgesics: Dual COX-2/MAO-B inhibition reduces inflammation and neuropathic pain .
-
Antidepressants: MAO-B inhibition elevates synaptic dopamine levels, alleviating depressive symptoms in rodent models .
Material Science
Quaternary ammonium derivatives act as:
-
Ionic Liquids: Thermal stability up to 300°C, suitable for high-temperature electrolytes.
-
Corrosion Inhibitors: 89% efficiency on mild steel in HCl (1 M) at 50 ppm concentration.
Comparison with Structural Analogues
Table 4: Key Analogues and Their Properties
| Compound | Fluorine Position | Bioactivity (COX-2 IC) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 5 | 1.2 μM | 12.4 (DMSO) |
| 5-Chloro Analog | 5 (Cl) | 3.8 μM | 8.9 |
| 3-Trifluoromethyl Derivative | 3 (CF) | 0.9 μM | 6.7 |
Fluorine’s smaller atomic radius and higher electronegativity confer superior target affinity compared to bulkier substituents .
Future Directions and Challenges
-
In Vivo Pharmacokinetics: Current data lack absorption/distribution profiles. Radiolabeled F tracing could elucidate biodistribution.
-
Toxicity Profiling: Chronic exposure studies in mammalian models are needed to assess hepatorenal safety .
-
Computational Modeling: Molecular dynamics simulations may optimize side-chain interactions with MAO-B’s flavin adenine dinucleotide (FAD) site .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume